6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid
Overview
Description
6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by O-alkylation, oxidation, and N-acylation reactions . The use of sodium hydroxide as an alkali in the final step has been shown to be economically advantageous for scale-up production .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield is crucial. For instance, the oxidation step can be achieved using sulfamic acid and sodium chlorite in acetonitrile, resulting in high yields of the desired intermediate .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sulfamic acid and sodium chlorite.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sulfamic acid and sodium chlorite in acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3, which plays a key role in the pathogenesis of pulmonary fibrosis . This inhibition leads to decreased expression of proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin .
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethoxy-3-hydroxybenzaldehyde: A precursor in the synthesis of 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid.
Difluoromethoxylated Ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.
Roflumilast: A PDE-4 inhibitor synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde.
Uniqueness
This compound is unique due to its specific structural features, such as the indazole ring and the difluoromethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(difluoromethoxy)-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O3/c10-9(11)16-4-1-2-5-6(3-4)12-13-7(5)8(14)15/h1-3,9H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTMSMCFGIWLNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696961 | |
Record name | 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858661-80-0 | |
Record name | 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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